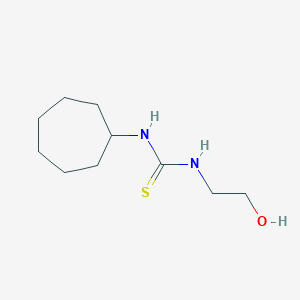

1-Cycloheptyl-3-(2-hydroxyethyl)thiourea

Description

Overview of Thiourea (B124793) Chemistry and Derivatives

Thiourea, with the chemical formula (NH₂)₂CS, is an organosulfur compound that serves as a fundamental building block for a vast array of derivatives. mdpi.com These derivatives, known as N-substituted thioureas, are formed by replacing one or more hydrogen atoms on the nitrogen atoms with various organic substituents. researchgate.net This substitution allows for the fine-tuning of the molecule's chemical and physical properties, leading to a wide spectrum of applications. nih.gov

A key characteristic of thiourea and its derivatives is their ability to exist in two tautomeric forms: the thione and the thiol form. mdpi.com The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form, or isothiourea, contains a carbon-nitrogen double bond and a sulfur-hydrogen single bond (C=N, S-H). tsijournals.com In most cases, the thione form is the more stable and predominant tautomer in solution. researchgate.netresearchgate.net This tautomeric equilibrium is crucial as it influences the reactivity and interaction of thiourea derivatives with other molecules.

The history of thiourea chemistry dates back to the 19th century, with significant advancements in its synthesis and applications over the years. nih.gov Initially, the synthesis of thiourea was a notable achievement in organic chemistry, challenging the vitalism theory by producing an organic compound from inorganic precursors. acs.org In contemporary organic synthesis, thiourea derivatives are invaluable intermediates for the creation of various heterocyclic compounds, such as thiazoles and pyrimidines, which are core structures in many pharmaceuticals. wikipedia.org

Importance of Hydroxyl and Cycloalkyl Moieties in Thiourea Design

The design of 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea incorporates two specific functional groups that are of significant interest in medicinal chemistry: a hydroxyl (-OH) group and a cycloheptyl group.

The hydroxyl group is known to enhance the biological activity of molecules. researchgate.net It can form hydrogen bonds, which are critical for the interaction of a molecule with biological targets like enzymes and receptors. nih.gov The presence of a hydroxyl group can also improve a compound's solubility and pharmacokinetic profile. hyphadiscovery.com

The cycloalkyl moiety , in this case, a cycloheptyl ring, introduces a degree of lipophilicity and conformational rigidity to the molecule. The size and shape of the cycloalkyl group can influence how the molecule fits into the binding site of a biological target, potentially leading to increased potency and selectivity. nih.gov

Scope and Objectives of Research on this compound

The research focus on this compound is driven by the potential synergistic effects of its constituent parts. The primary objectives of studying this compound would be to synthesize and characterize it, and to investigate its potential biological activities, drawing on the known properties of thioureas, hydroxyl groups, and cycloalkyl moieties.

Detailed Research Findings

Note: As of the latest available information, specific experimental data for this compound is not extensively published in peer-reviewed literature. Therefore, the following sections on synthesis and characterization are based on established methods for analogous N-substituted thioureas and data from closely related compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OS/c13-8-7-11-10(14)12-9-5-3-1-2-4-6-9/h9,13H,1-8H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVAQQCCBIIANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=S)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Established Synthetic Pathways for N-Substituted Thioureas

The formation of N,N'-disubstituted thioureas like this compound relies on several reliable synthetic strategies. These methods are characterized by their efficiency and the versatility of available starting materials.

Isothiocyanate-Amine Coupling Approaches

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the coupling reaction between an isothiocyanate and a primary amine. rsc.orgnih.govnih.gov This approach is widely adopted due to its high yields and generally mild reaction conditions. nih.gov For the synthesis of this compound, two primary variations of this approach are feasible:

Route A: The reaction of cycloheptyl isothiocyanate with 2-aminoethanol (ethanolamine).

Route B: The reaction of cycloheptylamine (B1194755) with 2-hydroxyethyl isothiocyanate.

In both routes, the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea (B124793) linkage. rsc.orgrsc.org The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758), and often proceeds to completion at room temperature. nih.govsmolecule.com For less reactive aromatic amines, reflux conditions may be necessary, but this is generally not required for aliphatic amines like those used for the target compound. nih.gov The resulting products are often pure enough to be isolated by simple extraction and evaporation of the solvent, avoiding the need for extensive purification. nih.gov

Utilization of Precursors and Reagents for Thiourea Formation

One common alternative involves the use of carbon disulfide (CS₂) . In this method, a primary amine reacts with carbon disulfide, typically in an aqueous medium, to form a dithiocarbamate (B8719985) salt intermediate. nih.govorganic-chemistry.org This intermediate can then be desulfurized in situ or isolated before reacting with another amine to yield the unsymmetrical thiourea. nih.gov This approach is considered a greener chemistry method as it can often be performed in water, reducing the reliance on volatile organic compounds. organic-chemistry.orgorganic-chemistry.org

Another established method is the thionation of the corresponding urea (B33335), 1-Cycloheptyl-3-(2-hydroxyethyl)urea. Thionating agents, such as Lawesson's reagent , are effective for converting the carbonyl group (C=O) of a urea into the thiocarbonyl group (C=S) of a thiourea. bibliotekanauki.plresearchgate.net This one-step method involves a nucleophilic substitution reaction and has been optimized for high yields under relatively mild conditions. bibliotekanauki.pl

More recent methods include the atom-economic reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.orgorganic-chemistry.org This process proceeds efficiently at or near ambient temperatures and produces thioureas in excellent yields. organic-chemistry.org Additionally, bench-stable solid reagents such as (Me₄N)SCF₃ have been developed for the rapid and efficient transformation of primary amines into isothiocyanates, which can then be used to form thioureas in a one-pot synthesis. acs.org

Table 1: Common Precursors and Reagents for Thiourea Synthesis

| Precursor/Reagent | Description | Typical Conditions | Advantages |

| Isothiocyanates + Amines | Direct coupling reaction. nih.gov | Room temperature or reflux in solvents like THF or CH₂Cl₂. nih.gov | High yields, mild conditions, straightforward procedure. nih.gov |

| Carbon Disulfide (CS₂) + Amines | Forms a dithiocarbamate intermediate which then reacts with a second amine. nih.gov | Aqueous medium, reflux conditions. organic-chemistry.org | Environmentally friendly ("green chemistry"), avoids toxic isothiocyanates. organic-chemistry.org |

| Ureas + Lawesson's Reagent | Thionation of a urea to a thiourea via nucleophilic substitution. bibliotekanauki.pl | 75°C for 3.5 hours. bibliotekanauki.plresearchgate.net | Good for converting existing ureas, high yields. bibliotekanauki.pl |

| Isocyanides + Amines + Sulfur | Atom-economic reaction where sulfur is incorporated directly. organic-chemistry.org | Ambient temperature. organic-chemistry.orgorganic-chemistry.org | High atom economy, efficient, mild conditions. organic-chemistry.org |

Reaction Mechanisms in the Synthesis of Thiourea Derivatives

The formation of thioureas is governed by well-understood reaction mechanisms, primarily involving nucleophilic attacks on the electrophilic carbon of the thiocarbonyl or a related precursor.

Nucleophilic Addition-Elimination Mechanisms

The synthesis of thioureas from isothiocyanates and amines proceeds through a classic nucleophilic addition mechanism. mdpi.com The key steps are as follows:

The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient carbon atom of the isothiocyanate group (the electrophile).

This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate.

A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable, neutral thiourea product.

This mechanism is analogous to the formation of ureas from isocyanates and amines. The high electrophilicity of the isothiocyanate's central carbon atom, coupled with the nucleophilicity of the amine, drives the reaction forward efficiently. nih.gov In methods starting from precursors like carbon disulfide, a similar nucleophilic attack by the amine on the CS₂ is the initial step, which is followed by the elimination of a leaving group or further reaction to form the final product. mdpi.com

Studies on Intermediates and Transition States

The synthesis of thiourea derivatives involves the formation of specific intermediates and passing through high-energy transition states. youtube.com In the isothiocyanate-amine coupling reaction, the primary intermediate is the tetrahedral species formed after the nucleophilic attack of the amine. pearson.com This intermediate is generally unstable and cannot be isolated, quickly rearranging to the final thiourea product through proton transfer. youtube.com

The transition state represents the highest energy point along the reaction coordinate for a given step, such as the initial bond formation between the amine's nitrogen and the isothiocyanate's carbon. youtube.com At this point, the original bonds are partially broken, and new bonds are partially formed. youtube.com While specific transition states for the synthesis of this compound have not been explicitly detailed in the literature, they are understood to be similar to those in other nucleophilic addition reactions. The stability and structure of these transition states can be influenced by factors such as solvent polarity and steric hindrance from the substituents (the cycloheptyl and 2-hydroxyethyl groups).

Optimization of Synthetic Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized thiourea while minimizing reaction time and environmental impact. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the use of catalysts.

For the synthesis of N-substituted thioureas, studies have shown that reaction conditions can be fine-tuned for optimal outcomes. For instance, in the synthesis of thiourea from urea and Lawesson's reagent, the optimal conditions were determined to be a reaction temperature of 75°C and a reaction time of 3.5 hours, which resulted in a yield of over 62%. bibliotekanauki.plresearchgate.net

Solvent choice can also play a significant role. While solvents like THF, acetone, and dichloromethane are common, research into more environmentally benign options like water has shown promise. organic-chemistry.orgnih.gov Performing reactions "on-water" can enhance reaction rates and simplify product isolation. organic-chemistry.org

In some cases, catalysts are used to improve reaction efficiency. For example, phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) have been successfully used in the synthesis of N-acyl thiourea derivatives to improve yields, particularly when dealing with heterogeneous reaction systems. nih.gov The use of ultrasonic irradiation is another modern technique employed to accelerate the reaction, often leading to higher yields in shorter time frames under solvent-free conditions. nih.gov

Table 2: Optimization of Reaction Conditions for Thiourea Synthesis

| Parameter | Condition | Effect on Reaction | Source Example |

| Temperature | Room Temperature vs. Reflux | Most aliphatic amines react at room temperature; less reactive amines may require heating to increase the reaction rate. nih.gov | Aromatic amines required reflux, while aliphatic amines did not. nih.gov |

| Reaction Time | 30 minutes to 24 hours | Varies based on reactant reactivity and temperature. Optimization prevents decomposition from prolonged reaction times. rsc.orgbibliotekanauki.plresearchgate.net | Optimal time for a specific thionation was found to be 3.5 hours. bibliotekanauki.plresearchgate.net |

| Solvent | Aprotic (THF, CH₂Cl₂) vs. Protic (Water) | Aprotic solvents are standard. Water can be a green alternative and may accelerate the reaction. nih.govorganic-chemistry.org | An "on-water" protocol was developed for a sustainable synthesis of unsymmetrical thioureas. organic-chemistry.org |

| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | Often not required for simple amine-isothiocyanate coupling. Catalysts can improve yields in more complex or heterogeneous systems. nih.gov | TBAB was used to optimize the synthesis of an N-acyl thiourea, increasing the yield from 41% to 76%. nih.gov |

| Energy Source | Conventional Heating vs. Ultrasonic Irradiation | Ultrasound can significantly shorten reaction times and increase yields, often under solvent-free conditions. nih.gov | Ultrasonic irradiation was used to synthesize α-ureidophosphonates in 15-30 minutes. nih.gov |

Solvent Effects and Catalysis in Thiourea Synthesis

The reaction between an amine (like 2-aminoethanol) and an isothiocyanate (like cycloheptyl isothiocyanate) is the most common method for preparing thiourea derivatives. researchgate.net The selection of a solvent is critical as it can influence reaction rate, yield, and ease of product isolation.

Traditionally, this synthesis is performed in inert organic solvents such as tetrahydrofuran (THF), tert-butanol, or dichloromethane. smolecule.comnih.gov These solvents are chosen for their ability to dissolve the reactants and facilitate their interaction in the liquid phase. However, the lower nucleophilicity of certain amines may require harsher conditions, such as heating the reaction mixture to reflux, to achieve a satisfactory yield. nih.gov

In the context of catalysis, the direct addition of an amine to an isothiocyanate is often a facile reaction that proceeds efficiently without the need for a catalyst. researchgate.net The inherent nucleophilicity of the amine is typically sufficient to attack the electrophilic carbon of the isothiocyanate group. However, in alternative synthetic routes, such as the formation of thioureas from isocyanides, amines, and elemental sulfur, organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote the formation of the isothiocyanate intermediate. nih.gov

Recent efforts in sustainable chemistry have explored the use of more environmentally benign solvent systems. An "on-water" synthesis has been described for unsymmetrical thioureas, where the reaction proceeds on the surface of water. organic-chemistry.org This method offers advantages such as simple product isolation via filtration and eliminates the need for volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Comparison of Solvent Systems in Thiourea Synthesis

| Solvent System | Typical Conditions | Advantages | Disadvantages |

| Inert Organic Solvents (e.g., THF, CH₂Cl₂) | Room temperature or reflux | Good solubility for reactants; well-established methodology. nih.gov | Use of volatile and potentially toxic organic compounds; may require heating. |

| Aqueous Medium | Room temperature | Environmentally friendly ("green"); simple product filtration; avoids toxic VOCs. organic-chemistry.org | May not be suitable for all reactants due to solubility issues. |

| Solvent-Free (Neat) | Mechanical grinding or mixing at room temperature | Eliminates solvent waste; high reaction efficiency; rapid. nih.gov | Requires specialized equipment (e.g., ball mill, acoustic mixer). |

Green Chemistry Approaches and Sustainable Synthesis (e.g., Resonant Acoustic Mixing)

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. rsc.orgrsc.org For thiourea synthesis, mechanochemistry has emerged as a powerful and sustainable alternative to traditional solution-based methods. nih.gov

Mechanochemical synthesis involves the use of mechanical force (e.g., grinding, milling, or mixing) to induce chemical reactions, often in the absence of a solvent (neat) or with only a small amount of liquid (liquid-assisted grinding). nih.gov This approach has been successfully applied to the synthesis of N,N'-disubstituted thioureas by grinding an amine with an isothiocyanate, resulting in quantitative yields in a significantly shorter time compared to solution-based reactions. nih.gov

A particularly innovative and efficient mechanochemical technique is Resonant Acoustic Mixing (RAM) . RAM technology utilizes low-frequency acoustic vibrations (typically around 60 Hz) to create a uniform shear field throughout the reaction mixture, enabling rapid and efficient mixing without the use of grinding media like steel balls. rsc.orgrsc.orgresearchgate.net This is a key advantage over traditional ball milling, as it prevents contamination of the product with metals or other impurities from the milling apparatus, leading to higher product purity. rsc.org

The RAM methodology is noted for being faster and operationally simpler than conventional mechanochemical techniques. researchgate.net It has been successfully applied to a variety of organic reactions, including the synthesis of nitrogen-containing compounds relevant to the pharmaceutical industry, demonstrating its potential for the sustainable preparation of APIs. rsc.orgresearchgate.netnih.gov Although a specific application to this compound has not been detailed in the reviewed literature, the technology's proven success with similar syntheses makes it a highly promising green alternative. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Thioureas

| Feature | Conventional Solution-Based Synthesis | Green Mechanochemical Synthesis (RAM) |

| Solvent Usage | High (bulk solvent required) nih.gov | None or minimal (solvent-free or liquid-assisted) researchgate.net |

| Energy Input | Often requires heating (reflux) for extended periods. nih.gov | Mechanical energy at ambient temperature. rsc.orgrsc.org |

| Reaction Time | Can range from hours to over a day. nih.gov | Typically minutes. nih.govresearchgate.net |

| Waste Generation | Significant solvent waste. | Minimal to no solvent waste. |

| Product Purity | May require purification to remove solvent and byproducts. | High purity due to lack of solvent and media contamination. rsc.org |

| Sustainability | Lower, due to reliance on VOCs and energy consumption. | Higher, aligning with green chemistry principles. rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 Cycloheptyl 3 2 Hydroxyethyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the cycloheptyl ring, the ethyl group, and the N-H and O-H moieties. The integration of these signals would correspond to the number of protons in each group. The chemical shifts (δ) are influenced by the electron density around the protons.

The protons on the cycloheptyl ring would likely appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The proton attached to the carbon bearing the nitrogen (CH-N) would be expected at a more downfield position, likely around 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The methylene (B1212753) protons of the 2-hydroxyethyl group (-CH₂-CH₂-OH) would present as two distinct signals. The methylene group attached to the nitrogen (-N-CH₂-) would be expected to resonate at a lower field (around 3.6-3.8 ppm) compared to the methylene group attached to the hydroxyl group (-CH₂-OH), which would likely appear around 3.7-3.9 ppm. The coupling between these adjacent methylene groups would result in triplet splitting patterns for both signals, assuming free rotation.

The protons of the N-H and O-H groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. The N-H protons of the thiourea (B124793) moiety could appear in the range of 6.0-8.0 ppm, while the O-H proton might be found between 2.0 and 5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thiourea carbonyl-like carbon (C=S) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of 180-185 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region (25-45 ppm), with the carbon attached to the nitrogen (CH-N) being shifted further downfield (around 50-60 ppm). The two methylene carbons of the hydroxyethyl (B10761427) group would be found at approximately 45-55 ppm for the N-CH₂ carbon and 60-65 ppm for the CH₂-OH carbon.

Hypothetical ¹H NMR Data for this compound

| Protons | Multiplicity | Chemical Shift (δ, ppm) |

|---|---|---|

| Cycloheptyl CH₂ | Multiplet | 1.2 - 2.0 |

| Cycloheptyl CH-N | Multiplet | 3.5 - 4.0 |

| N-CH₂ | Triplet | 3.6 - 3.8 |

| CH₂-OH | Triplet | 3.7 - 3.9 |

| OH | Broad Singlet | 2.0 - 5.0 |

| NH (cycloheptyl) | Broad Singlet | 6.0 - 7.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 185 |

| Cycloheptyl CH₂ | 25 - 45 |

| Cycloheptyl CH-N | 50 - 60 |

| N-CH₂ | 45 - 55 |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons within the cycloheptyl ring, confirming their connectivity. It would also clearly show the coupling between the two methylene groups of the 2-hydroxyethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC would be instrumental in assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the N-H proton of the cycloheptyl side and the C=S carbon, as well as the carbons of the cycloheptyl ring. Similarly, correlations would be expected between the protons of the 2-hydroxyethyl group and the C=S carbon, confirming the structure of the thiourea core and its substituents.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and their bonding environment.

Vibrational Mode Assignment and Functional Group Characterization

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The N-H stretching vibrations of the thiourea group typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

O-H Stretching: The O-H stretching vibration of the hydroxyl group is expected to produce a broad and strong band in the region of 3200-3600 cm⁻¹ in the IR spectrum, with the broadening being a result of intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the cycloheptyl and ethyl groups would give rise to multiple sharp bands in the 2850-3000 cm⁻¹ region.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature for thiourea derivatives. This band is typically observed in the fingerprint region of the spectrum, around 700-850 cm⁻¹, although its position can be coupled with other vibrations.

C-N Stretching: The C-N stretching vibrations of the thiourea moiety are expected in the 1200-1400 cm⁻¹ range.

Hypothetical IR and Raman Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3100 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-N Stretch | 1200 - 1400 |

Probing Hydrogen Bonding Networks and Intermolecular Interactions

The presence of N-H and O-H groups, as well as the C=S group as a hydrogen bond acceptor, suggests that this compound is likely to form extensive intermolecular hydrogen bonding networks in the solid state and in concentrated solutions. These interactions can be studied using IR and Raman spectroscopy. The broadening and shifting of the N-H and O-H stretching bands to lower frequencies are indicative of hydrogen bonding. The strength of these interactions can be inferred from the extent of these shifts.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.34 g/mol ). The fragmentation of the molecular ion would likely proceed through several pathways, including:

Cleavage of the cycloheptyl group, leading to fragments corresponding to the cycloheptyl cation and the remaining thiourea fragment.

Loss of the hydroxyethyl group.

Cleavage of the C-N bonds of the thiourea core.

Rearrangement reactions followed by fragmentation.

The analysis of these fragment ions would allow for the confirmation of the different structural units within the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition and further confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C10H20N2OS. bldpharm.com

The expected exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This calculated mass provides a benchmark for HRMS analysis, typically using techniques like Electrospray Ionization (ESI), to confirm the compound's identity and purity. For many thiourea derivatives, HRMS has been successfully employed to verify their proposed structures. nih.gov

Table 1: Elemental Composition and Expected Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2OS |

| Molecular Weight | 216.34 g/mol |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, particularly those involving collision-induced dissociation (CID), are used to investigate the fragmentation pathways of protonated molecules. In thiourea derivatives, fragmentation is highly influenced by the "mobile proton" model, where the initial site of protonation dictates the subsequent bond cleavages. researchgate.net

For protonated this compound, the sulfur atom is the most basic site, followed by the nitrogen and oxygen atoms. Protonation at the thiocarbonyl sulfur is often the initial step, leading to charge-driven fragmentation processes. researchgate.net Common fragmentation patterns observed in similar N,N'-disubstituted thioureas involve cleavages of the C-N bonds adjacent to the thiourea core.

Potential Fragmentation Pathways:

Cleavage of the Cycloheptyl Group: Fission of the N-C bond connecting the cycloheptyl ring to the thiourea nitrogen would lead to the formation of a cycloheptyl cation or a related fragment.

Cleavage of the Hydroxyethyl Group: Fragmentation could occur along the hydroxyethyl chain, potentially involving the loss of water (H₂O) or ethylene (B1197577) oxide (C₂H₄O).

Thiocarbonyl Group Fragmentation: Losses of small molecules such as hydrogen sulfide (B99878) (H₂S) or thioisocyanate species (S=C=N-R) are also characteristic of thiourea fragmentation.

The precise fragmentation pattern and the relative abundance of product ions depend on the collision energy and the specific instrumentation used. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Disclaimer: As a specific crystal structure for this compound is not publicly available, the following sections are based on crystallographic data from analogous compounds containing cyclohexyl, hydroxyethyl, and other N-alkyl/N-acyl thiourea moieties. These analogues provide a robust framework for predicting the structural characteristics of the title compound.

Molecular Conformation and Torsion Angle Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles. In N,N'-disubstituted thioureas, the conformation is largely defined by the orientation of the substituent groups relative to the planar thiourea [S=C-N₂] core.

The geometry of the thiourea unit itself is typically planar. However, the molecule as a whole is often twisted. For instance, in a related compound, 1-cyclohexyl-3-(2-furoyl)thiourea, the cyclohexyl group is twisted relative to the thiourea core, with a torsion angle of -84.3(2)°. researchgate.net Similarly, in acyl-thiourea derivatives containing hydroxyethyl groups, significant twists are observed between the central thiourea plane and the substituent rings, with dihedral angles often exceeding 60-70°. researchgate.net

The 2-hydroxyethyl group introduces conformational flexibility. The orientation of this group is often stabilized by the formation of intramolecular hydrogen bonds. For example, in several N-acyl-N',N'-bis(2-hydroxyethyl)thiourea structures, one of the hydroxyethyl groups folds back towards the thioamide N-H, forming an intramolecular N–H···O hydrogen bond, which creates a stable seven-membered ring motif known as an S(7) loop. researchgate.net

Table 2: Representative Torsion Angles in Related Thiourea Derivatives

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 1-cyclohexyl-3-(2-furoyl)thiourea | C-N-C(S)-N | -84.3(2) | researchgate.net |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | S-C-N-C | -49.3(2) | researchgate.net |

Crystal Packing and Intermolecular Interactions

The crystal packing of thiourea derivatives is predominantly governed by a network of hydrogen bonds. The N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur (S) and oxygen (O) atoms act as acceptors.

N–H···S Hydrogen Bonds: This is a hallmark interaction in thiourea crystal structures. These bonds are relatively strong and often lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers where two molecules are linked in a head-to-tail fashion. nih.govsemanticscholar.org

N–H···O and O–H···S/O Hydrogen Bonds: The presence of the 2-hydroxyethyl group introduces additional hydrogen bonding possibilities. The hydroxyl group can act as both a donor (O-H) and an acceptor (O). This facilitates the formation of N–H···O (carbonyl or hydroxyl) and O–H···S (thione) or O–H···O (hydroxyl) hydrogen bonds. These interactions link molecules into extended chains, layers, or complex three-dimensional networks. researchgate.net

C–H···π Hydrogen Bonds: In derivatives containing aromatic rings, weaker C–H···π interactions can also play a role in stabilizing the crystal packing, connecting dimers or chains into larger assemblies. nih.gov

Disorder and Polymorphism Studies in Thiourea Derivatives

Disorder in crystal structures refers to situations where atoms or groups of atoms occupy multiple positions. This is not uncommon in flexible substituents like alkyl chains or, in some cases, hydroxyethyl groups. The specific conformation of the cycloheptyl ring in this compound could also potentially exhibit disorder.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in thiourea derivatives. Different polymorphs arise from different arrangements of molecules and hydrogen bonding patterns in the crystal lattice. These different forms can exhibit distinct physical properties. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have been identified, crystallizing in different space groups with markedly different intermolecular hydrogen bonding patterns. This highlights that subtle variations in crystallization conditions can lead to different solid-state structures for thiourea compounds.

Theoretical and Computational Chemistry of 1 Cycloheptyl 3 2 Hydroxyethyl Thiourea

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for understanding the electronic structure and properties of molecules. For 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea, these calculations would provide invaluable insights into its reactivity and spectroscopic characteristics. However, a thorough search of scientific databases did not yield any studies that have specifically performed these calculations on this compound.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. Typically, in thiourea (B124793) derivatives, the HOMO is localized on the sulfur and nitrogen atoms of the thiourea group, while the LUMO is distributed over the C=S bond and adjacent atoms.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Electron donating ability |

| ELUMO | - | Electron accepting ability |

| Energy Gap (ΔE) | - | Chemical reactivity and stability |

Note: Specific values for this compound are not available in the reviewed literature.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The EPS map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, it would be expected that the regions around the sulfur and oxygen atoms would exhibit a negative electrostatic potential due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the N-H and O-H groups would show a positive potential. This information is critical for understanding hydrogen bonding and other non-covalent interactions.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and observing the corresponding atomic motions (normal modes), specific spectral peaks can be assigned to particular functional groups within the molecule. While experimental spectroscopic data for thiourea derivatives exist, a specific vibrational frequency prediction and normal mode analysis for this compound has not been reported.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule significantly influences its physical and biological properties. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (i.e., the global minimum on the potential energy surface).

Potential Energy Surface Mapping and Conformational Isomers

The flexibility of the cycloheptyl ring and the rotatable bonds within the 2-hydroxyethyl and thiourea moieties of this compound suggest the existence of multiple conformational isomers. A potential energy surface (PES) mapping would be required to identify all possible low-energy conformers and the energy barriers between them. Such studies are crucial for understanding the dynamic behavior of the molecule in solution.

Tautomeric Forms and Energetic Stability of the Thiourea Moiety

The thiourea group can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-S-H). The relative stability of these tautomers is influenced by the substituents on the nitrogen atoms and the surrounding environment. Quantum chemical calculations can predict the relative energies of these tautomers and provide insight into the preferred form under different conditions. For most simple thioureas, the thione form is generally more stable. A detailed computational study would be necessary to determine the energetic stability of the tautomeric forms of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations can illuminate its behavior in different environments, revealing intricate details about its flexibility and interactions with surrounding solvent molecules. Although specific MD studies on this exact compound are not extensively documented, insights can be drawn from simulations of analogous thiourea derivatives, such as those containing cyclohexyl groups.

In the solution phase, the behavior of this compound is dictated by its interactions with solvent molecules. MD simulations can model these interactions, providing a picture of the solvation shell and its influence on the compound's conformation. The polar hydroxyethyl (B10761427) and thiourea groups are expected to form hydrogen bonds with protic solvents like water or ethanol. The nonpolar cycloheptyl group, conversely, would likely be surrounded by the nonpolar regions of solvent molecules.

Simulations for related thiourea compounds in solvents like DMSO have shown that the solvent molecules arrange themselves to accommodate both the polar and nonpolar parts of the molecule. researchgate.net The dynamics of these solvent-solute interactions are critical for understanding reaction mechanisms and transport properties in solution.

This compound possesses significant conformational flexibility due to several rotatable single bonds. The cycloheptyl ring can adopt various puckered conformations, while the ethyl chain and the bonds adjacent to the thiourea core allow for a wide range of spatial arrangements. MD simulations can track the transitions between these different conformations over time.

For similar flexible molecules, MD studies have revealed that the conformational landscape is rugged, with multiple local energy minima corresponding to different stable shapes. researchgate.net The simulations can quantify the timescale of these conformational changes, which is often on the pico- to nanosecond scale. This dynamic behavior is crucial for its interaction with biological targets, as it may need to adopt a specific conformation to bind effectively.

Hirshfeld Surface Analysis and Interatomic Contacts

Hirshfeld surface analysis is a powerful tool in crystal engineering and materials science used to visualize and quantify intermolecular interactions within a crystal lattice. sunway.edu.mynih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

The Hirshfeld surface mapped over properties like dnorm (normalized contact distance) allows for the identification of key intermolecular contacts. For thiourea derivatives, crystal packing is often dominated by a network of hydrogen bonds. researchgate.netnih.govnih.gov In the case of this compound, the N-H groups of the thiourea moiety and the O-H group of the hydroxyethyl tail are potent hydrogen bond donors. The sulfur atom of the thiocarbonyl group and the oxygen of the hydroxyl group are strong hydrogen bond acceptors.

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for an Analogous Thiourea Derivative (Note: Data is representative of similar thiourea compounds and serves as an illustrative example.)

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 49.6 |

| H···C/C···H | 22.6 |

| H···S/S···H | 10.5 |

| H···O/O···H | 6.4 |

| Other | 10.9 |

This interactive table is based on data for a related thiourea derivative and illustrates the typical distribution of intermolecular contacts. nih.gov

Beyond visualization, computational models based on the Hirshfeld surface allow for the quantification of the energies associated with the observed intermolecular interactions. By calculating the electrostatic, dispersion, polarization, and exchange-repulsion energies between molecular pairs in the crystal, a detailed understanding of the forces driving the crystal packing can be obtained. sunway.edu.mynih.gov

For thiourea-containing crystals, studies have shown that while hydrogen bonds provide directionality and are energetically significant, dispersion forces often make the largest contribution to the total stabilization energy, especially in molecules with large hydrophobic groups like the cycloheptyl ring. nih.govnih.gov The electrostatic energy component is dominated by the strong hydrogen bonds, such as N—H···S and O—H···O interactions. nih.gov These energy calculations are vital for predicting crystal morphology and understanding polymorphism.

Table 2: Calculated Intermolecular Interaction Energies for a Representative Thiourea Crystal Structure (Note: This data is illustrative and based on computational studies of analogous thiourea compounds.)

| Interaction Energy Component | Energy (kJ/mol) |

| Electrostatic | -150 |

| Dispersion | -250 |

| Repulsion | 120 |

| Polarization | -30 |

| Total | -310 |

This interactive table presents typical energy values for intermolecular interactions in thiourea derivatives, highlighting the significant contribution of dispersion forces. sunway.edu.mynih.gov

Despite a comprehensive search for scientific literature, no specific research articles or detailed studies focusing on the coordination chemistry and metal complexation of the compound "this compound" could be located. The search included targeted queries for its synthesis with transition metals, structural characterization, spectroscopic data, and theoretical studies.

General principles of coordination chemistry for thiourea derivatives are well-established. Thioureas are known to act as versatile ligands, typically coordinating to metal ions through the sulfur atom. In derivatives containing additional donor atoms, such as the hydroxyl group in this compound, chelation involving both the sulfur and the oxygen atoms is a possibility, leading to the formation of stable metal complexes. The coordination behavior is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

However, without specific experimental or theoretical data for this compound, any discussion on its coordination chemistry would be purely speculative and not based on published scientific findings. Therefore, the requested article with detailed research findings, data tables, and specific examples for each outlined section cannot be generated at this time. Further experimental research is required to elucidate the coordination properties of this particular compound.

Coordination Chemistry and Metal Complexation of 1 Cycloheptyl 3 2 Hydroxyethyl Thiourea

Theoretical Studies of Metal-Ligand Interactions

Bonding Analysis and Electronic Structure of Complexes

The bonding in metal complexes of 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea is anticipated to be primarily through the soft sulfur donor atom of the thiocarbonyl group (C=S). However, the presence of the hydroxyl group on the ethyl substituent introduces the possibility of bidentate chelation, involving both the sulfur and the oxygen atoms.

Potential Coordination Modes:

Monodentate S-coordination: The most common coordination mode for thiourea (B124793) derivatives involves the sulfur atom acting as a soft Lewis base, forming a coordinate bond with a metal center. mdpi.com In this scenario, this compound would act as a neutral monodentate ligand.

Bidentate S,O-chelation: The hydroxyethyl (B10761427) group allows for the formation of a stable chelate ring (likely 6-membered) through coordination of both the thiocarbonyl sulfur and the hydroxyl oxygen to the same metal center. This mode of coordination often involves the deprotonation of the hydroxyl group, resulting in an anionic ligand. The likelihood of this mode depends on the metal ion's nature, the reaction conditions (e.g., pH), and the steric hindrance posed by the cycloheptyl group.

Electronic Structure Insights from Spectroscopic and Computational Methods:

The electronic structure of thiourea-metal complexes is typically elucidated using a combination of spectroscopic techniques and computational modeling.

Infrared (IR) Spectroscopy: Coordination of the thiourea ligand to a metal center through the sulfur atom is expected to cause a shift in the vibrational frequency of the C=S bond. This band, typically found in the 700-800 cm⁻¹ region in the free ligand, would likely shift to a lower frequency upon coordination due to the weakening of the C=S double bond character. Conversely, an increase in the C-N stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bonds within the thiourea backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the coordination of the hydroxyl group would lead to a significant downfield shift or disappearance of the -OH proton signal upon deprotonation. The protons on the carbon adjacent to the hydroxyl group and the nitrogen atoms would also experience shifts in their resonance frequencies upon complexation, providing further evidence of the coordination mode. Similarly, in the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is expected to show a noticeable shift upon coordination. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) transitions, particularly for complexes with transition metals. The energy of these transitions provides information about the nature of the metal-ligand bond and the electronic structure of the complex.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for modeling the geometry and electronic structure of metal complexes. ekb.eg Such calculations could provide insights into the relative stabilities of different coordination modes, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the complex.

A hypothetical table of selected IR and NMR spectral data for a 1:2 metal complex with this compound (L) is presented below to illustrate the expected changes upon complexation.

| Compound | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | δ(¹³C=S) (ppm) | δ(¹H, -OH) (ppm) |

| L | ~750 | ~1480 | ~180 | ~3.5 |

| [M(L)₂]²⁺ | ~720 | ~1500 | ~185 | Shifted or absent |

Note: This table is illustrative and based on general trends observed for similar thiourea complexes.

Stability Constants and Thermodynamic Parameters of Complexation

The determination of stability constants is typically carried out using techniques such as potentiometric or spectrophotometric titrations. asianpubs.org By measuring the stability constants at different temperatures, the thermodynamic parameters of complexation—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—can be determined using the following relationships:

ΔG° = -RT ln(β) ΔG° = ΔH° - TΔS°

These thermodynamic parameters provide valuable information about the driving forces of the complexation reaction.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates a spontaneous complexation process. The magnitude of ΔG° is a direct measure of the thermodynamic stability of the complex.

Enthalpy (ΔH°): A negative ΔH° (exothermic process) suggests that the formation of the metal-ligand bonds is energetically favorable.

The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often provides a good prediction for the relative stabilities of complexes with divalent first-row transition metals. asianpubs.org It is expected that the stability of complexes with this compound would generally follow this trend.

A hypothetical table of thermodynamic data for the formation of a 1:1 complex of this compound with various divalent metal ions is presented below for illustrative purposes.

| Metal Ion | log β₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | 4.5 | -25.7 | -15.2 | 35.2 |

| Ni(II) | 5.2 | -29.7 | -18.5 | 37.6 |

| Cu(II) | 6.8 | -38.8 | -25.1 | 46.0 |

| Zn(II) | 4.8 | -27.4 | -16.8 | 35.5 |

Note: This data is hypothetical and intended to illustrate the expected trends in stability and thermodynamic parameters for the complexation of a thiourea derivative.

Applications of 1 Cycloheptyl 3 2 Hydroxyethyl Thiourea and Its Derivatives in Advanced Materials and Catalysis

Role in Material Sciences

Thiourea (B124793) derivatives are known for their versatile roles in material sciences, often utilized as polymer additives, precursors for functional coatings, and in the synthesis of nanomaterials. However, specific data for 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea is not documented in existing research.

In the realm of polymer science, thiourea derivatives can act as vulcanization accelerators, antioxidants, and thermal stabilizers. The presence of the sulfur and nitrogen atoms in the thiourea moiety can impart these properties. The cycloheptyl group, being a bulky aliphatic substituent, could potentially enhance the solubility of the molecule in non-polar polymer matrices, while the hydroxyethyl (B10761427) group could introduce polarity and potential sites for hydrogen bonding, thereby influencing the intermolecular interactions within the polymer blend. However, without specific studies on this compound, its precise effects as a polymer additive or modifier remain speculative.

Thiourea-containing compounds are utilized as precursors for the synthesis of thin films and functional coatings, particularly for metal sulfide (B99878) coatings which have applications in solar cells and other optoelectronic devices. The thermal decomposition of the thiourea group can provide a source of sulfur. The cycloheptyl and hydroxyethyl groups would likely influence the solubility of the precursor in various solvents and could affect the morphology and properties of the resulting film. There is, however, no specific research detailing the use of this compound for this purpose.

Thiourea and its derivatives can serve as sulfur sources in the synthesis of metal sulfide nanoparticles or as capping agents to control nanoparticle growth and stability. The sulfur atom can bind to the surface of metal nanoparticles, and the organic substituents can provide steric hindrance to prevent agglomeration. The hydroxyethyl group in this compound could offer a hydrophilic surface to nanoparticles, potentially enhancing their dispersibility in aqueous media. Nevertheless, no studies have been found that specifically employ this compound in nanomaterial synthesis or for surface modification.

Chemical Sensing and Detection Technologies

The thiourea moiety is a powerful recognition unit for designing chemosensors, particularly for detecting anions and certain heavy metal cations. uzh.chnih.gov The development of sensors based on derivatives like this compound leverages these inherent binding capabilities.

The fundamental design of a thiourea-based chemosensor involves covalently linking the thiourea "receptor" unit to a "signaling" unit, which is typically a chromophore or fluorophore. The N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with basic anions (e.g., fluoride, acetate, phosphate) or to coordinate with metal ions. This binding event perturbs the electronic properties of the signaling unit, resulting in a detectable change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). nih.govresearchgate.net

The selectivity of the sensor can be tuned by modifying the substituents on the thiourea nitrogen atoms. The cycloheptyl group in this compound can create a specific steric environment or "binding pocket," while the hydroxyethyl group could participate in coordinating with the target analyte, potentially enhancing both affinity and selectivity.

Optoelectronic Mechanisms:

Colorimetric Sensing: Upon binding an analyte, the electronic structure of the conjugated signaling unit can be altered, causing a shift in its maximum absorption wavelength (λmax) and a visible color change.

Fluorescent Sensing: The interaction with an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the sensor. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the unbound state, a PET process from the receptor to the fluorophore can quench fluorescence. Binding of an analyte to the receptor inhibits this PET process, restoring fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT): Analyte binding can modify the ICT character of the sensor molecule, leading to a shift in the emission wavelength and a ratiometric response.

Electrochemical Mechanisms: Electrochemical sensors operate by measuring changes in electrical properties. A thiourea-based receptor can be immobilized on an electrode surface. When the target analyte binds to the receptor, it can alter the capacitance of the electrical double layer or hinder electron transfer, leading to a measurable change in current or potential.

Thiourea-based chemosensors have significant potential for practical applications due to their sensitivity and selectivity. They have been successfully employed for the detection of environmentally hazardous species like mercury (Hg²⁺) ions in aqueous solutions, with detection limits reaching nanomolar concentrations. nih.gov Such sensors are critical for monitoring water quality and industrial effluents. The ability to detect specific anions is also vital in various biological and industrial processes. The design of sensors based on the this compound scaffold could lead to new analytical tools for these fields. nih.gov

Table 2: Performance of Representative Thiourea-Based Chemosensors This table summarizes the performance of different thiourea derivatives as chemosensors for various analytes.```html

| Chemosensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Application Area |

|---|---|---|---|---|

| Fluorescent | Hg²⁺ | Irreversible reaction, fluorescence "turn-on" | 2.5 x 10⁻⁸ M | Environmental Monitoring, Bio-imaging |

| Fluorescent | Ga³⁺ | Complex formation, fluorescence "turn-on" | 0.29 µM | Metal Ion Detection |

| Fluorescent | Zn²⁺ / Cd²⁺ | Coordination and fluorescence enhancement | Micromolar range | Aqueous Metal Ion Detection |

| Colorimetric | Anions (F⁻, AcO⁻) | Hydrogen bonding / Deprotonation | Visual detection | Anion Sensing |

Corrosion Inhibition Studies

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rdd.edu.iqjmaterenvironsci.comThe efficacy of these compounds, including the potential of this compound, is attributed to their molecular structure and ability to adsorb onto the metal surface.

The primary mechanism of corrosion inhibition by thiourea derivatives is the formation of a protective adsorbed film on the metal surface, which acts as a barrier to the corrosive medium. nih.govwjarr.comThis adsorption process can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is generally a weaker and reversible form of adsorption.

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (S, N, and O) in the inhibitor and the vacant d-orbitals of the metal atoms. The sulfur atom in the thiourea group is a particularly effective coordination site. This type of adsorption is stronger and leads to the formation of a more stable protective layer.

jmaterenvironsci.com

The adsorption mechanism is often a combination of both physisorption and chemisorption. nih.govThe lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms in this compound make it a strong candidate for chemisorption on metal surfaces. The molecule can adsorb on the metal, blocking active corrosion sites and retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rdd.edu.iqanjs.edu.iqThe nature of the adsorption often follows established models like the Langmuir or Temkin adsorption isotherms, which describe the relationship between the inhibitor concentration and the surface coverage.

jmaterenvironsci.com

**Table 3: Corrosion Inhibition Data for Various Thiourea Derivatives**

*This table provides examples of the effectiveness of thiourea compounds in protecting different metals from corrosion.*

```html

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (% IE) Proposed Adsorption Mechanism N-acetyl-N`-(dibenzyl) thiourea Carbon Steel 1M H₂SO₄ 98.5% Chemisorption and Physisorption (Langmuir Isotherm) Organoselenium Thiourea Derivatives C1018 Steel 15% HCl 98.5% Mixed (Chemi- and Physisorption) (Langmuir Isotherm) N-(benzoylcarbamothioyl) glycine Aluminum 0.1M HCl 95.6% Physisorption (Temkin Isotherm) N-[2-thiophenyl]-N/-phenyl thiourea Mild Steel 0.05M HCl High Not specified

Compound Index

Table 4: List of Chemical Compounds Mentioned

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Approaches and Derivatization Strategies

The synthesis of thiourea (B124793) derivatives has been a subject of extensive research, leading to a variety of established methods. mdpi.com Traditionally, their synthesis involves the reaction of an appropriate isothiocyanate with an amine. nih.gov However, the future of synthesizing 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea and its analogues lies in the adoption of more sophisticated and efficient strategies.

Novel approaches, such as multicomponent reactions (MCRs), offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.net An MCR approach for thiourea synthesis could involve the reaction of an amine, an isocyanide, and elemental sulfur. researchgate.net Derivatization is another key area for future exploration. By modifying the cycloheptyl or 2-hydroxyethyl moieties, a library of new compounds can be generated. These derivatives could be designed to fine-tune physicochemical properties such as solubility, stability, or reactivity, opening doors to new functionalities.

| Synthetic Strategy | Description | Potential Advantages for this compound |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction. | Increased atomic economy, reduced synthesis time, and simplified purification processes. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Enhanced reaction control, improved safety, and potential for automated, scalable production. |

| Click Chemistry | Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Allows for modular synthesis of complex derivatives by attaching other functional molecules. |

| Derivatization via Functional Group Interconversion | Modifying the existing hydroxyl or thiourea groups to introduce new functionalities. | Creation of a diverse library of related compounds with tailored properties for specific applications. |

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of this compound currently relies on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry. mdpi.comresearchgate.net While these methods are excellent for structural elucidation of the final product, future research will likely integrate more advanced techniques for real-time analysis of the compound's behavior during chemical reactions or interactions.

In-situ spectroscopic methods, such as in-situ FT-IR, can monitor the formation of intermediates and byproducts as a reaction happens. nih.gov This provides invaluable mechanistic insights that are not obtainable from end-point analysis alone. nih.gov For instance, studying the adsorption and oxidation of thiourea on metal surfaces has been successfully achieved using a combination of cyclic voltammetry with in-situ FTIRS and differential electrochemical mass spectrometry (DEMS). nih.gov Applying such techniques could reveal how this compound interacts with catalytic surfaces or other materials in real-time.

Application of Artificial Intelligence and Machine Learning for Property Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and accelerating the design of new compounds. chemrxiv.orgresearchgate.net For this compound, AI/ML models could be developed to forecast a wide range of its characteristics, saving significant time and resources compared to traditional experimental approaches.

| Predicted Property | Machine Learning Model Type | Potential Importance for Research |

| Solubility in Various Solvents | Quantitative Structure-Property Relationship (QSPR) | Optimizing reaction conditions and formulation for material science applications. |

| Corrosion Inhibition Efficiency | Classification or Regression Models | Designing effective anti-corrosion agents for specific metals and environments. |

| Coordination Affinity for Metal Ions | Regression Models | Identifying candidates for heavy metal sensing or extraction applications. nih.gov |

| Catalytic Activity | Δ²-learning models | Predicting activation energies and reaction outcomes for designing new organocatalysts. rsc.org |

Exploration of New Application Domains (excluding biological and clinical)

While thiourea derivatives have been extensively studied for their biological activities, there is a vast and underexplored potential for this compound in various non-biological and non-clinical fields. nih.govontosight.ai The unique combination of a bulky, lipophilic cycloheptyl group, a hydrophilic hydroxyethyl (B10761427) group, and the versatile thiourea core makes this compound a candidate for several material science and industrial applications.

Potential application domains include:

Corrosion Inhibitors: The sulfur and nitrogen atoms in the thiourea moiety can coordinate with metal surfaces, forming a protective layer that prevents corrosion. mdpi.com The cycloheptyl group could enhance this effect by creating a more robust hydrophobic barrier.

Organocatalysis: Thioureas are known to act as hydrogen-bond donors, catalyzing a variety of organic reactions. researchgate.net The specific stereoelectronic properties of this compound could be harnessed for novel catalytic transformations.

Metal Ion Sensing and Extraction: The thiourea group can act as a ligand, binding selectively to certain metal ions. nih.gov This property could be utilized in the development of chemosensors for environmental monitoring or for the extraction of heavy metals from wastewater. nih.govacs.org

Precursors for Heterocyclic Synthesis: Thiourea derivatives are valuable intermediates for synthesizing a wide range of heterocyclic compounds, such as thiazoles and pyrimidines, which are important scaffolds in materials chemistry. nih.govmdpi.com

Sustainable Chemistry and Green Synthesis Initiatives in Thiourea Research

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce the environmental impact of chemical processes. Future work on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

Key green initiatives applicable to thiourea synthesis include:

Use of Greener Solvents: Replacing toxic and volatile organic solvents with water or bio-based solvents like cyrene can significantly reduce the environmental footprint of the synthesis. nih.govacs.org "On-water" synthesis, where the reaction occurs at the interface of water and insoluble reactants, has been shown to be a facile and sustainable process for making unsymmetrical thioureas. acs.orgresearchgate.net

Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that avoid the need for toxic catalysts and minimize the number of separate reaction and purification steps leads to less waste and higher efficiency. rsc.orggoogle.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

By integrating these sustainable practices, the synthesis of this compound can be aligned with the modern imperative for environmentally responsible chemical manufacturing. researchgate.net

Q & A

Q. What synthetic routes are most effective for preparing 1-Cycloheptyl-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation between cycloheptylamine and 2-hydroxyethyl isothiocyanate in anhydrous solvents (e.g., dichloromethane or ethanol) under reflux. Key optimization parameters include:

Q. Example Protocol :

| Step | Conditions | Yield |

|---|---|---|

| Reaction | Cycloheptylamine + 2-hydroxyethyl isothiocyanate in CH₂Cl₂, 12h reflux | 70–80% |

| Purification | Recrystallization (MeOH, −20°C) | 95% purity |

Q. How can NMR and FT-IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR :

- N–H stretching (3200–3400 cm⁻¹) and C=S absorption (1250–1300 cm⁻¹) confirm thiourea backbone .

- Hydroxyethyl O–H stretch (broad, ~3300 cm⁻¹) validates substituent presence .

Data Interpretation Tip : Compare experimental spectra with computed DFT spectra (e.g., Gaussian 09) to resolve ambiguities .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:

- Intramolecular H-bonds : N–H⋯O interactions between thiourea N–H and hydroxyethyl O–H stabilize the twisted conformation (torsion angle: ~47.8°) .

- Intermolecular interactions : O–H⋯S and C–H⋯O bonds form 2D layers, enhancing thermal stability (TGA decomposition >200°C) .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 30% O⋯H, 25% S⋯H) .

Software Tools : Use DIAMOND for crystal visualization and CrystalExplorer for Hirshfeld surfaces .

Q. What computational approaches predict the electronic properties and reactivity of this thiourea derivative?

Methodological Answer:

- DFT Calculations (B3LYP/6-311++G(d,p)) :

- Molecular Dynamics (MD) Simulations : Predict solubility in DMSO > water due to hydrophobic cycloheptyl interactions .

Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers resolve contradictions in biological activity data for thiourea derivatives?

Methodological Answer:

- Dose-Response Analysis : Use IC₅₀ values (e.g., enzyme inhibition assays) to differentiate true activity from assay artifacts .

- Structural Analog Comparison : Compare with 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea (IC₅₀ = 12 µM for acetylcholinesterase) to assess substituent effects .

- Metastability Studies : Conduct DSC/TGA to rule out decomposition during bioassays .

Case Study : Discrepancies in antimicrobial activity may arise from thiourea oxidation to sulfinic acid derivatives under assay conditions .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in characterizing thiourea decomposition pathways?

Methodological Answer:

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Q. SAR Table Example :

| Analog | Substituent | IC₅₀ (µM) | logP |

|---|---|---|---|

| A | Cycloheptyl | 15.2 | 3.1 |

| B | Cyclohexyl | 12.8 | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.